molecular formula C13H16N2 B1335141 C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine CAS No. 76061-94-4

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine

Cat. No.: B1335141
CAS No.: 76061-94-4
M. Wt: 200.28 g/mol
InChI Key: OXKJSEIAGBEFTK-UHFFFAOYSA-N
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Description

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a chemical compound that belongs to the class of carbazole derivatives

Scientific Research Applications

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

    Reduction: The carbazole core is then reduced to form the tetrahydrocarbazole derivative. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Methylamine Introduction: The final step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the tetrahydrocarbazole derivative reacts with a suitable methylamine source under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives. Catalytic hydrogenation is commonly used for this purpose.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, alkoxides, under basic conditions

Major Products Formed

    Oxidation: Carbazole derivatives

    Reduction: Fully saturated carbazole derivatives

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, known for its wide range of biological activities.

    Tetrahydrocarbazole: A reduced form of carbazole, similar in structure but lacking the methylamine group.

    N-Methylcarbazole: Another derivative of carbazole with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the tetrahydrocarbazole core and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJSEIAGBEFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390086
Record name C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76061-94-4
Record name C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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